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Introduction
Carbon dioxide (CO2) is an abundant, renewable, and non-toxic C1 feedstock. Its utilization in

organic synthesis for the formation of valuable carboxylic acids is a key goal in green

chemistry. However, the thermodynamic stability and kinetic inertness of CO2 present

significant challenges. Cesium carbonate (Cs2CO3) has emerged as a highly effective

promoter and base for a variety of carboxylation reactions, enabling the activation of otherwise

inert C-H bonds and other functionalities for the incorporation of CO2.

The efficacy of cesium carbonate can be attributed to several factors. Its high solubility in

organic solvents and the weakly coordinating nature of the large cesium cation (Cs+) enhance

the basicity of the carbonate anion (CO3^2-). This allows for the deprotonation of even weakly

acidic C-H bonds to generate nucleophilic intermediates that readily react with CO2. These

application notes provide detailed protocols and data for several key carboxylation reactions

facilitated by cesium carbonate.

Carboxylation of N-Tosylhydrazones to Synthesize
α-Arylacrylic Acids

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 18 Tech Support

https://www.benchchem.com/product/b044355?utm_src=pdf-interest
https://www.benchchem.com/product/b044355?utm_src=pdf-body
https://www.benchchem.com/product/b044355?utm_src=pdf-body
https://www.benchchem.com/product/b044355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This method provides an efficient, transition-metal-free approach to synthesize α-arylacrylic

acids, which are important precursors for various pharmaceuticals and biologically active

compounds. The reaction proceeds under relatively mild conditions, avoiding the use of strong,

non-functional group tolerant bases like n-butyllithium.

Quantitative Data Summary

Entry

Substrate
(N-
Tosylhydraz
one of)

Product (α-
Arylacrylic
Acid)

Yield (%)
Temperatur
e (°C)

Time (h)

1
Acetophenon

e

α-

Phenylacrylic

acid

85 80 12

2

4'-

Methylacetop

henone

α-(4-

Tolyl)acrylic

acid

92 80 12

3

4'-

Methoxyacet

ophenone

α-(4-

Methoxyphen

yl)acrylic acid

88 80 12

4

4'-

Chloroacetop

henone

α-(4-

Chlorophenyl

)acrylic acid

75 80 12

5

2'-

Methoxyacet

ophenone

α-(2-

Methoxyphen

yl)acrylic acid

78 80 12

6
Propiopheno

ne

(Z)-2-

Phenylbut-2-

enoic acid

82 80 24

7
Cyclohexano

ne

1-

Cyclohexenyl

carboxylic

acid

71 80 24
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Experimental Protocol
Materials:

Appropriate N-tosylhydrazone (1.0 mmol)

Cesium carbonate (Cs2CO3) (2.0 mmol, 2.0 equiv.)

Dimethyl sulfoxide (DMSO) (5 mL)

CO2 (balloon or cylinder)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO4)

Procedure:

To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add the N-tosylhydrazone

(1.0 mmol) and cesium carbonate (2.0 mmol).

Evacuate and backfill the tube with CO2 gas three times.

Add DMSO (5 mL) via syringe.

The reaction mixture is stirred at 80 °C under a CO2 atmosphere (balloon) for 12-24 hours.

After completion of the reaction (monitored by TLC), the mixture is cooled to room

temperature.

The reaction mixture is poured into water (20 mL) and extracted with diethyl ether (2 x 15

mL) to remove non-acidic impurities.

The aqueous layer is acidified to pH 2-3 with 1 M HCl.
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The acidic aqueous layer is extracted with ethyl acetate (3 x 20 mL).

The combined organic layers are washed with brine, dried over anhydrous MgSO4, and

filtered.

The solvent is removed under reduced pressure to yield the crude α-arylacrylic acid, which

can be further purified by column chromatography on silica gel.
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Reaction Mechanism Experimental Workflow
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Caption: Mechanism and workflow for the synthesis of α-arylacrylic acids.
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Direct Carboxylation of Terminal Alkynes
This protocol describes a transition-metal-free method for the direct carboxylation of terminal

alkynes using cesium carbonate as the base. This reaction provides a straightforward route to

propiolic acids, which are versatile building blocks in organic synthesis.

Quantitative Data Summary

Entry
Substrate
(Terminal
Alkyne)

Product
(Propiolic
Acid)

Yield (%)
Temperat
ure (°C)

CO2
Pressure
(atm)

Time (h)

1
Phenylacet

ylene

Phenylprop

iolic acid
95 120 2.5 14

2

4-

Ethynyltolu

ene

4-

Methylphe

nylpropiolic

acid

93 120 2.5 14

3

4-

Methoxyph

enylacetyle

ne

4-

Methoxyph

enylpropioli

c acid

89 120 2.5 14

4

4-

Chlorophe

nylacetylen

e

4-

Chlorophe

nylpropiolic

acid

85 120 2.5 24

5 1-Octyne
Non-2-

ynoic acid
78 120 2.5 24

6
3-Phenyl-

1-propyne

4-

Phenylbut-

2-ynoic

acid

81 120 2.5 24

7

2-

Ethynylpyri

dine

3-(2-

Pyridyl)pro

piolic acid

75 120 2.5 24
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Experimental Protocol
Materials:

Terminal alkyne (1.0 mmol)

Cesium carbonate (Cs2CO3) (1.2 mmol, 1.2 equiv.)

Dimethylformamide (DMF) (5 mL)

CO2 (cylinder)

High-pressure autoclave

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na2SO4)

Procedure:

To a glass liner of a high-pressure autoclave equipped with a magnetic stir bar, add the

terminal alkyne (1.0 mmol) and cesium carbonate (1.2 mmol).

Add DMF (5 mL) to the liner.

Seal the autoclave and purge with CO2 gas three times.

Pressurize the autoclave with CO2 to 2.5 atm.

The reaction mixture is stirred and heated to 120 °C for 14-24 hours.

After the reaction is complete, cool the autoclave to room temperature and carefully vent the

CO2.
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The reaction mixture is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL)

to remove unreacted alkyne.

The aqueous layer is acidified to pH 2-3 with 1 M HCl.

The product is extracted with ethyl acetate (3 x 20 mL).

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and

filtered.

The solvent is evaporated under reduced pressure to afford the propiolic acid, which can be

further purified by recrystallization or column chromatography.
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Reaction Pathway Experimental Workflow

Terminal Alkyne

Cesium Acetylide

Cs2CO3
- CsHCO3

Cesium Propiolate

+ CO2

Propiolic Acid

H+ Workup

Charge Autoclave with
Alkyne and Cs2CO3

Pressurize with CO2
and Heat to 120°C

Acidic Workup
& Extraction

Recrystallization or
Chromatography

Isolated Propiolic Acid

Click to download full resolution via product page

Caption: Pathway and workflow for the direct carboxylation of terminal alkynes.
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Carboxylation of 2-Furoic Acid for Biomass
Valorization
This application demonstrates the use of cesium carbonate in the conversion of biomass-

derived 2-furoic acid to 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical for the

production of bio-based polymers. This solvent-free reaction is typically carried out in a molten

salt medium.[1][2][3]

Quantitative Data Summary

Entry Co-salt
Cs+/K+
Ratio

Yield of
FDCA (%)

Temperat
ure (°C)

CO2
Pressure
(atm)

Time (h)

1 Cs2CO3 - 89 260 8 40

2
K2CO3/Cs

2CO3
1:1 85 280 8 40

3
K2CO3/Cs

2CO3
4:1 78 290 8 40

4 K2CO3 - <5 300 8 40

Experimental Protocol
Materials:

2-Furoic acid

Cesium carbonate (Cs2CO3)

Potassium carbonate (K2CO3) (optional)

CO2 (cylinder)

High-pressure reactor

Deionized water
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Concentrated Hydrochloric acid (HCl)

Procedure:

Thoroughly mix 2-furoic acid and cesium carbonate (and potassium carbonate if used) in a

mortar and pestle. A typical molar ratio is 1:0.75 (furoic acid:total carbonate).

Transfer the solid mixture to a high-pressure reactor.

Seal the reactor, purge with CO2, and then pressurize with CO2 to 8 atm.

Heat the reactor to 260-290 °C with stirring for 40 hours. The mixture will form a molten salt.

After the reaction, cool the reactor to room temperature and vent the CO2.

Dissolve the solid product in deionized water.

Acidify the aqueous solution with concentrated HCl to precipitate the 2,5-furandicarboxylic

acid.

Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain the

pure product.
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Experimental Workflow
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Caption: Workflow for the carboxylation of 2-furoic acid to FDCA.
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Palladium-Catalyzed Carboxylation of Aryl Halides
Cesium carbonate serves as a crucial base in the palladium-catalyzed carboxylation of aryl

halides with CO2. This reaction offers a direct route to a wide range of benzoic acid derivatives,

tolerating various functional groups.[4][5][6]

Quantitative Data Summary

Entry
Aryl
Halide

Ligand Yield (%)
Temperat
ure (°C)

CO2
Pressure
(atm)

Time (h)

1

4-

Bromotolue

ne

tBuXPhos 88 110 10 16

2

4-

Bromoanis

ole

tBuXPhos 85 110 10 16

3

4-

Bromoacet

ophenone

tBuXPhos 78 110 10 16

4

1-

Bromonap

hthalene

tBuXPhos 82 110 10 16

5

2-

Bromopyrid

ine

tBuXPhos 75 110 10 16

Experimental Protocol
Materials:

Aryl bromide (1.0 mmol)

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
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tBuXPhos (0.04 mmol, 4 mol%)

Cesium carbonate (Cs2CO3) (1.5 mmol, 1.5 equiv.)

Diethylzinc (Et2Zn) (1.1 M in toluene, 2.0 mL, 2.2 mmol)

N,N-Dimethylacetamide (DMA) (2 mL)

CO2 (cylinder)

High-pressure reactor

Ethyl acetate

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na2SO4)

Procedure:

To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)2 (0.02 mmol), tBuXPhos

(0.04 mmol), and cesium carbonate (1.5 mmol).

Add the aryl bromide (1.0 mmol) and DMA (2 mL).

Carefully add the diethylzinc solution (2.0 mL).

Transfer the reaction mixture to a high-pressure reactor, seal, and purge with CO2.

Pressurize the reactor with CO2 to 10 atm.

Stir the reaction at 110 °C for 16 hours.

Cool the reactor to room temperature and vent the CO2.

Quench the reaction mixture with 1 M HCl and extract with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over Na2SO4, and filter.

Remove the solvent under reduced pressure and purify the residue by column

chromatography to obtain the corresponding benzoic acid.
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Simplified Catalytic Cycle
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Caption: Simplified catalytic cycle for the Pd-catalyzed carboxylation of aryl bromides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Carbon dioxide utilization via carbonate-promoted C-H carboxylation - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. shokubai.org [shokubai.org]

3. A scalable carboxylation route to furan-2,5-dicarboxylic acid - Green Chemistry (RSC
Publishing) [pubs.rsc.org]

4. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. |
Semantic Scholar [semanticscholar.org]

5. discovery.researcher.life [discovery.researcher.life]

6. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Cesium Carbonate for
Facilitating Carboxylation Reactions with CO2]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b044355#cesium-carbonate-for-facilitating-
carboxylation-reactions-with-co2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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